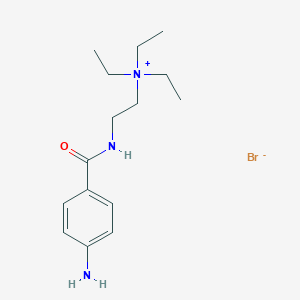
2-((4-Aminobenzoyl)amino)-N,N,N-triethylethanaminium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-Aminobenzoyl)amino)-N,N,N-triethylethanaminium bromide, commonly known as ABEA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of ABEA is not yet fully understood. However, it is believed to act as a positive allosteric modulator of AMPA receptors, which are involved in synaptic transmission and plasticity. ABEA has also been shown to activate the ERK signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
ABEA has been shown to have various biochemical and physiological effects. In vitro studies have shown that ABEA enhances synaptic transmission and promotes neuronal survival. ABEA has also been shown to increase the release of dopamine in the brain, which may have implications for the treatment of neurological disorders such as Parkinson's disease. In addition, ABEA has been shown to have antioxidant properties, which may have implications for the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
ABEA has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. ABEA is also stable and can be stored for long periods without degradation. However, ABEA has some limitations for lab experiments. It is highly water-soluble, which can make it difficult to work with in certain experimental setups. In addition, ABEA has a relatively short half-life, which can limit its effectiveness in certain experiments.
Orientations Futures
There are several potential future directions for research on ABEA. One area of interest is the development of ABEA-based drug delivery systems for the treatment of neurological disorders. Another area of interest is the investigation of ABEA's effects on other neurotransmitter systems, such as the GABAergic system. Additionally, further research is needed to fully understand the mechanism of action of ABEA and its potential implications for the treatment of various diseases.
Conclusion
In conclusion, ABEA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on ABEA is needed to fully understand its potential implications for the treatment of various diseases.
Méthodes De Synthèse
ABEA can be synthesized by reacting 4-aminobenzoic acid with triethylamine and ethyl bromide. The reaction produces ABEA as a white crystalline solid with a melting point of 218-220°C.
Applications De Recherche Scientifique
ABEA has been extensively studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and biochemistry. In neuroscience, ABEA has been shown to enhance synaptic transmission and promote neuronal survival. In pharmacology, ABEA has been investigated for its potential as a drug delivery system. In biochemistry, ABEA has been used as a probe to study protein-ligand interactions.
Propriétés
Numéro CAS |
17010-70-7 |
|---|---|
Formule moléculaire |
C15H26BrN3O |
Poids moléculaire |
344.29 g/mol |
Nom IUPAC |
2-[(4-aminobenzoyl)amino]ethyl-triethylazanium;bromide |
InChI |
InChI=1S/C15H25N3O.BrH/c1-4-18(5-2,6-3)12-11-17-15(19)13-7-9-14(16)10-8-13;/h7-10H,4-6,11-12H2,1-3H3,(H2-,16,17,19);1H |
Clé InChI |
IUYQUEUPABJPOI-UHFFFAOYSA-N |
SMILES |
CC[N+](CC)(CC)CCNC(=O)C1=CC=C(C=C1)N.[Br-] |
SMILES canonique |
CC[N+](CC)(CC)CCNC(=O)C1=CC=C(C=C1)N.[Br-] |
Synonymes |
PAEB procainamide ethobromide procaine amide ethobromide procaine amide ethobromide monohydrobromide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



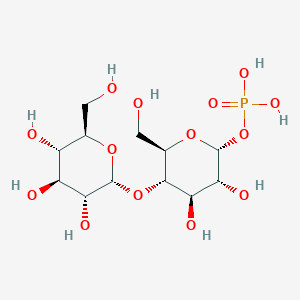
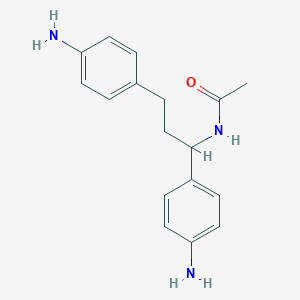

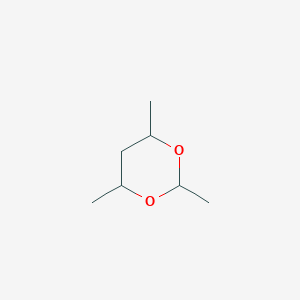
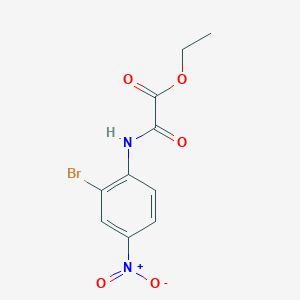
![2,3-dihydroxypropyl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate](/img/structure/B231547.png)

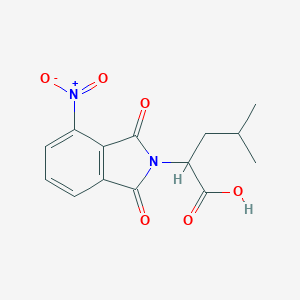
![1H-Azepine, 1-[[p-(diethylamino)benzylidene]amino]hexahydro-](/img/structure/B231553.png)

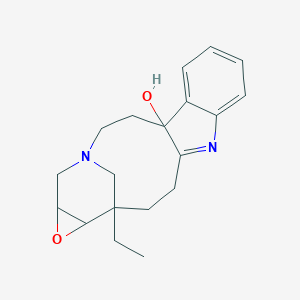

![1-[3-Methyl-2-(3-propan-2-ylfuran-2-yl)cyclopenten-1-yl]ethanone](/img/structure/B231564.png)
